![molecular formula C15H16N4O5S2 B2677138 Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 391874-97-8](/img/structure/B2677138.png)
Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
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Description
Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In
Scientific Research Applications
Physicochemical Properties
Research has shown that derivatives of 1,3,4-thiadiazole, including compounds structurally related to Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate, possess unique physicochemical properties. These properties include solubility in various solvents, distribution coefficients, and the determination of thermodynamic functions such as sublimation and transfer processes. These characteristics are crucial for understanding the compound's behavior in different environments, aiding in the development of quality control methods for potential pharmaceutical applications (Ol’khovich et al., 2017).
Potential Anticonvulsant Activities
Derivatives of 1,3,4-thiadiazole, including compounds similar to Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate, have been investigated for their potential anticonvulsant activities. These studies have highlighted the promise of thiadiazole derivatives as anticonvulsants, with specific compounds showing high anticonvulsive activity compared to standard drugs. Such findings underscore the importance of developing quality control techniques and further preclinical studies to explore the therapeutic potential of these compounds (Sych et al., 2018).
Precursor in Synthesis of Heterocyclic Compounds
Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate and its analogs have been utilized as precursors in the synthesis of various heterocyclic compounds. These synthetic routes are significant for creating molecules with potential antimicrobial and anticancer activities, showcasing the compound's versatility in drug development and chemical synthesis. For instance, the synthesis of Schiff base ligands from thiadiazole derivatives has been explored, demonstrating the antimicrobial activity of these synthesized compounds against several bacterial and fungal species (Vinusha et al., 2015).
properties
IUPAC Name |
ethyl 2-[[5-[(4-methyl-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S2/c1-4-24-13(21)9(3)25-15-18-17-14(26-15)16-12(20)10-6-5-8(2)11(7-10)19(22)23/h5-7,9H,4H2,1-3H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTBKZLWRJTRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(4-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate |
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